(S)-DSPC

Lipidomics Chiral Chemistry Membrane Biophysics

(S)-DSPC is the chirally pure (S)-enantiomer of DSPC, essential for studies where lipid stereochemistry is a critical variable. Unlike standard DSPC (CAS 816-94-4), this enantiopure variant enables precise investigation of chiroptical membrane properties, enantioselective protein-lipid interactions, and stereospecific cellular uptake. Substituting with standard DSPC compromises experimental validity—only (S)-DSPC ensures accurate chiral recognition studies, enantiomer QC reference standards, and reproducible model membrane research. Ideal for advanced NMR chiral purity confirmation and HPLC method development. Order now for chirality-critical lipid bilayer projects.

Molecular Formula C44H88NO8P
Molecular Weight 790.1 g/mol
CAS No. 816-94-4
Cat. No. B053569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-DSPC
CAS816-94-4
Synonyms1,2-distearoyl-sn-glycero-3-phosphocholine
1,2-distearoyllecithin
1,2-distearoyllecithin, (+-)-isomer
1,2-distearoyllecithin, (R)-isomer
1,2-distearoyllecithin, (S)-isomer
1,2-distearoylphosphatidylcholine
4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxooctadecyl)oxy)-3,5,9-trioxa-4-phosphahepta cosan-1-aminium hydroxide, inner salt, 4-oxide
distearoyl phosphatidylcholine
distearoylglycerophosphocholine
distearoylphosphatidylcholine
distearoylphosphatidylcholine, DL-
Molecular FormulaC44H88NO8P
Molecular Weight790.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1
InChIKeyNRJAVPSFFCBXDT-HUESYALOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgSolvent:nonePurity:98+%Physical solid

Understanding (S)-DSPC (CAS 66701-63-1): The Chiral Lipid Enantiomer for Specialized Membrane Research


(S)-DSPC (CAS 66701-63-1) is the (S)-enantiomer of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a fully saturated, high-purity synthetic phospholipid . While standard DSPC (CAS 816-94-4) is a well-established excipient in FDA-approved liposomal drugs and mRNA vaccine lipid nanoparticles (LNPs) due to its high phase transition temperature (Tm ~55°C) and bilayer-stabilizing properties, (S)-DSPC is a specialized, chirally-pure variant [1]. It serves as a critical research tool for investigating the role of stereochemistry in lipid membrane behavior, protein-lipid interactions, and the biophysical properties of drug delivery systems .

Why Generic DSPC Cannot Replace (S)-DSPC in Chiral-Specific Research


Substituting (S)-DSPC with standard DSPC (CAS 816-94-4) is not scientifically valid for studies where stereochemistry is a critical variable. Standard DSPC is a specific stereoisomer (with an R configuration at the sn-3 carbon in the L-α-phosphatidylcholine form), and substituting it with its S-enantiomer (or a racemic mixture) introduces a completely different chiral environment . This change can alter intermolecular packing, lipid domain formation, and interactions with chiral biological molecules like proteins and receptors, potentially leading to different outcomes in membrane permeability, enzymatic degradation, and cellular uptake . The use of (S)-DSPC is therefore essential for validating chiral recognition mechanisms and ensuring the reproducibility of experiments designed to probe the effects of lipid handedness [1].

Quantitative Evidence Guide: Differentiating (S)-DSPC from DSPC and In-Class Alternatives


Critical Finding: A Lack of Direct Quantitative Performance Data for (S)-DSPC

The primary, high-strength differentiation for (S)-DSPC is its chiral identity as a molecular probe, not superior performance as an excipient. A review of the literature confirms that while standard DSPC has extensive quantitative data in liposomal formulations, there is a notable absence of published head-to-head studies comparing the pharmacokinetics, stability, or efficacy of (S)-DSPC against standard DSPC in the context of drug delivery systems like LNPs or liposomes. The product is marketed exclusively for research use, and its value is centered on its function as a 'control' or 'probe' in chirality-focused assays .

Lipidomics Chiral Chemistry Membrane Biophysics

Liposomal Stability: DSPC Outperforms Lower-Tm Phospholipids (Class-Level Inference)

While not a direct comparator to (S)-DSPC, this data establishes the superior baseline performance of the standard DSPC lipid class, which is the molecular backbone of (S)-DSPC. This information is crucial for understanding the inherent properties of the molecule's structure. In a head-to-head study, liposomes formulated with DSPC (Tm ~55°C) demonstrated significantly greater stability and drug retention compared to those formulated with lower-transition temperature lipids like DMPC and DPPC [1]. This supports the class-level inference that the saturated C18 acyl chains are a key driver of bilayer stability.

Liposome Stability Drug Delivery Encapsulation Efficiency

In Vivo Pharmacokinetics: DSPC Liposomes Significantly Increase AUC and Reduce Toxicity vs. Lower-Tm Alternatives

This evidence demonstrates a strong class-level advantage for lipids with a high phase transition temperature (Tm > 50°C) in vivo. In a rat model, brucine-loaded stealth liposomes made with DSPC (Tm ~55°C) achieved a 56.8-fold increase in plasma AUC and a 4-fold increase in LD50 compared to free brucine, significantly outperforming formulations made with lower-Tm lipids like SPC and DPPC [1]. This data underscores the critical role of a high Tm, a key characteristic of the DSPC backbone, in improving the in vivo performance of liposomal nanomedicines.

Pharmacokinetics In Vivo Toxicity Liposomal Delivery

Enzymatic Degradation: DSPC Lipid Bilayers Show High Resistance to In Vivo Clearance

The in vivo lifespan of a liposome is a key determinant of its therapeutic efficacy. A study quantifying the systemic degradation rate (Kdeg) of thermosensitive liposomes showed that formulations with a higher DSPC content exhibited slower elimination from circulation. Liposomes with a 5:5 DPPC/DSPC ratio had a systemic degradation rate (Kdeg) of 0.1/hr, which was 9-fold slower than the 0.9/hr rate observed for liposomes with a 9:1 DPPC/DSPC ratio [1]. This provides direct quantitative evidence that increasing the proportion of DSPC, the molecular backbone of (S)-DSPC, significantly enhances resistance to in vivo degradation.

Liposome Clearance Biodistribution Systemic Degradation

Recommended Research Applications for (S)-DSPC (CAS 66701-63-1) Based on Evidence


Chiral Lipid Membrane Biophysics Studies

Use (S)-DSPC as a critical tool to form enantiopure lipid bilayers and investigate chirality-dependent membrane properties. Applications include studying the interaction of chiral drugs or proteins with membrane lipids, or using (S)-DSPC as a reference standard in advanced chiral analytical techniques like NMR, where it helps confirm the enantiomeric purity of synthetic lipids [1].

Mechanistic Studies of Protein-Lipid Chiral Recognition

Employ (S)-DSPC in model membrane systems to dissect the stereospecific recognition mechanisms between proteins and the lipid bilayer. This can provide insights into fundamental biological processes like signal transduction or the enantioselective binding and uptake of nanocarriers by cells .

Analytical Method Development and Validation

Utilize (S)-DSPC as a high-purity standard or chiral selector in the development of analytical methods for the quantification and enantiomeric separation of phospholipids. This is essential for quality control in the manufacture of complex lipid mixtures like HSPC, which is a key component in FDA-approved liposomal drugs like Doxil® and AmBisome® [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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